Bis(2-bromoethyl)(ethenyl)methylsilane

Description

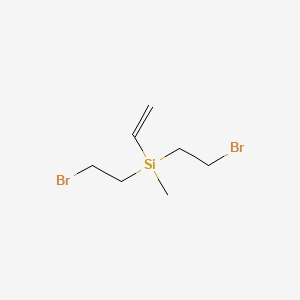

Bis(2-bromoethyl)(ethenyl)methylsilane is an organosilicon compound characterized by a central silicon atom bonded to two 2-bromoethyl groups, one ethenyl group, and one methyl group. Its molecular formula is C₇H₁₁Br₂Si, with a molecular weight of 288.06 g/mol.

Properties

CAS No. |

51664-53-0 |

|---|---|

Molecular Formula |

C7H14Br2Si |

Molecular Weight |

286.08 g/mol |

IUPAC Name |

bis(2-bromoethyl)-ethenyl-methylsilane |

InChI |

InChI=1S/C7H14Br2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3 |

InChI Key |

LSAFULYJVONRHA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCBr)(CCBr)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-bromoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-bromoethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction Reactions: Reduction of the vinyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Formation of substituted silanes with various functional groups.

Oxidation Reactions: Formation of silanols or siloxanes.

Reduction Reactions: Formation of ethyl-substituted silanes.

Scientific Research Applications

Chemistry: Bis(2-bromoethyl)(ethenyl)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes .

Biology and Medicine: In biological research, this compound is used in the development of silicon-based biomaterials.

Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. It is also used in the manufacture of adhesives and sealants .

Mechanism of Action

The mechanism of action of bis(2-bromoethyl)(ethenyl)methylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The vinyl group can undergo addition reactions, while the silicon atom can form bonds with various functional groups, leading to the formation of diverse organosilicon compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of organosilanes depend heavily on their substituents. Below is a comparative analysis of Bis(2-bromoethyl)(ethenyl)methylsilane with structurally related compounds:

Reactivity and Stability

- Bromoethyl Groups : The bromoethyl groups in this compound facilitate nucleophilic substitution (e.g., with amines or thiols), enabling post-functionalization. This contrasts with (4-bromophenyl)[bis(bithienyl)]methylsilane , where bromine is part of an aromatic system, limiting direct substitution but enabling Suzuki couplings for extended conjugation .

- Ethenyl Group : The ethenyl group allows for radical or ionic polymerization, distinguishing it from bis(trimethylsiloxy)methylsilane , which lacks unsaturated bonds and is used for silicone modification via hydrolytic stability .

- Silicon Core : Compared to tris[(bromobithiophenyl)dimethylsilyl]methylsilane , the target compound’s simpler structure lacks π-conjugated systems, resulting in lower UV absorption (λmax ~250–300 nm vs. 404–407 nm for star-shaped analogs) .

Physical Properties

- Solubility: this compound’s aliphatic bromoethyl groups likely confer moderate solubility in polar aprotic solvents (e.g., THF, DCM). In contrast, star-shaped silanes with silicon cores exhibit enhanced solubility in nonpolar solvents due to reduced intermolecular stacking .

- Thermal Stability : Bromoethyl groups may lower thermal stability compared to bis(trimethylsiloxy)methylsilane , which remains stable up to 200°C due to robust Si–O bonds .

Research Findings and Data

Table 1: Comparative Reactivity in Substitution Reactions

*Hypothetical based on analogous reactions.

Table 2: Key Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.